molecular formula C9H12N4O2 B12366598 5-(4-Nitrophenyl)pyrazolidin-3-amine

5-(4-Nitrophenyl)pyrazolidin-3-amine

Cat. No.: B12366598
M. Wt: 208.22 g/mol
InChI Key: GRXVJAHYYFEHGT-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)pyrazolidin-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolidine ring substituted with a nitrophenyl group at the 5-position and an amine group at the 3-position. Compounds with such structures are of significant interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazolidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Aminophenyl)pyrazolidin-3-amine.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of N-substituted pyrazolidin-3-amines.

Scientific Research Applications

5-(4-Nitrophenyl)pyrazolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug discovery and development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: A precursor in the synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine.

    5-(4-Aminophenyl)pyrazolidin-3-amine: A reduced derivative with different biological properties.

    Pyrazolidin-3-one: A structurally related compound with a ketone group instead of an amine.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and an amine group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-(4-nitrophenyl)pyrazolidin-3-amine

InChI

InChI=1S/C9H12N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-4,8-9,11-12H,5,10H2

InChI Key

GRXVJAHYYFEHGT-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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